molecular formula C15H23BrClNO2 B14713271 Propiophenone, 5'-bromo-2'-(2-(diethylamino)ethoxy)-, hydrochloride CAS No. 20809-08-9

Propiophenone, 5'-bromo-2'-(2-(diethylamino)ethoxy)-, hydrochloride

Cat. No.: B14713271
CAS No.: 20809-08-9
M. Wt: 364.70 g/mol
InChI Key: MFIYSJVFDQENHO-UHFFFAOYSA-N
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Description

Propiophenone, 5’-bromo-2’-(2-(diethylamino)ethoxy)-, hydrochloride is a chemical compound with a complex structure that includes a bromine atom, a diethylamino group, and an ethoxy group attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propiophenone, 5’-bromo-2’-(2-(diethylamino)ethoxy)-, hydrochloride typically involves multiple steps, starting with the bromination of a suitable precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. Subsequent steps may involve the introduction of the diethylamino and ethoxy groups through nucleophilic substitution reactions. The final step usually involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and environmental considerations are also crucial in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Propiophenone, 5’-bromo-2’-(2-(diethylamino)ethoxy)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Propiophenone, 5’-bromo-2’-(2-(diethylamino)ethoxy)-, hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propiophenone, 5’-bromo-2’-(2-(diethylamino)ethoxy)-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can interact with biological molecules through hydrogen bonding and electrostatic interactions, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Propiophenone: A simpler analog without the bromine and diethylamino groups.

    Bromoacetophenone: Contains a bromine atom but lacks the diethylamino and ethoxy groups.

    Diethylaminoethanol: Contains the diethylamino group but lacks the aromatic ring and bromine atom.

Uniqueness

Propiophenone, 5’-bromo-2’-(2-(diethylamino)ethoxy)-, hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

20809-08-9

Molecular Formula

C15H23BrClNO2

Molecular Weight

364.70 g/mol

IUPAC Name

1-[5-bromo-2-[2-(diethylamino)ethoxy]phenyl]propan-1-one;hydrochloride

InChI

InChI=1S/C15H22BrNO2.ClH/c1-4-14(18)13-11-12(16)7-8-15(13)19-10-9-17(5-2)6-3;/h7-8,11H,4-6,9-10H2,1-3H3;1H

InChI Key

MFIYSJVFDQENHO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)Br)OCCN(CC)CC.Cl

Origin of Product

United States

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